molecular formula C16H23NO8S B563089 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt CAS No. 504398-38-3

3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt

Katalognummer: B563089
CAS-Nummer: 504398-38-3
Molekulargewicht: 389.419
InChI-Schlüssel: JUXRLGRCXHOPLH-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing precise chemical identification through standardized naming conventions. The base compound is designated as (3S)-3-(3-methylsulfonylphenyl)piperidine according to IUPAC standards, reflecting its stereochemical configuration and functional group positioning. The complete systematic name incorporates the tartaric acid salt component, resulting in the full designation: this compound.

The Chemical Abstracts Service has assigned the registry number 504398-38-3 to this tartaric acid salt form, distinguishing it from the free base compound which carries the CAS number 160777-45-7. This dual registration system reflects the pharmaceutical industry's recognition of salt forms as distinct chemical entities with different physicochemical properties compared to their parent compounds. The CAS registry provides unambiguous identification essential for regulatory submissions, patent applications, and scientific literature referencing.

Alternative nomenclature found in scientific literature includes variations such as "Despropyl (-)-OSU" and "Despropyl PNU 96391A," indicating its relationship to other research compounds in the same chemical family. These designations reflect the compound's development history and its structural relationship to other piperidine derivatives under investigation for pharmaceutical applications.

Molecular Formula and Weight Analysis

The molecular composition of this compound demonstrates the complexity arising from salt formation between the organic base and tartaric acid. The complete salt formulation carries the molecular formula C16H23NO8S, representing the combination of the piperidine derivative with tartaric acid in a defined stoichiometric ratio. This formula reflects the presence of sixteen carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, eight oxygen atoms, and one sulfur atom in the complete salt structure.

The molecular weight analysis reveals significant differences between the free base and salt forms, with important implications for pharmaceutical formulation and dosing calculations. The following table presents comparative molecular data:

Component Molecular Formula Molecular Weight (g/mol) Reference
Free Base C12H17NO2S 239.34
Tartaric Acid C4H6O6 150.09
Salt Form C16H23NO8S 389.42

The molecular weight increase from 239.34 g/mol for the free base to 389.42 g/mol for the tartaric acid salt represents a 62.7% increase, primarily attributable to the incorporation of tartaric acid in the crystal lattice. This substantial molecular weight difference necessitates careful consideration in pharmaceutical calculations and analytical method development.

Computational analysis of the base compound reveals specific physicochemical parameters that influence its behavior in biological systems. The compound exhibits an XLogP3-AA value of 1.3, indicating moderate lipophilicity suitable for membrane permeation. The hydrogen bond donor count of one and acceptor count of three suggest favorable characteristics for molecular recognition and binding interactions.

Stereochemical Configuration and Chiral Centers

The stereochemical identity of this compound centers on the absolute configuration at the C-3 position of the piperidine ring, designated as (3S) according to Cahn-Ingold-Prelog priority rules. This stereochemical designation indicates the specific spatial arrangement of substituents around the chiral center, with the methylsulfonylphenyl group occupying a defined three-dimensional orientation relative to the piperidine nitrogen.

The compound contains a single chiral center located at the third carbon of the piperidine ring, where the phenyl substituent creates asymmetry. The (3S) configuration corresponds to the S-enantiomer when the molecule is oriented according to standard conventions, with the phenyl group positioned in a specific spatial relationship to the ring nitrogen. This stereochemical specificity is crucial for biological activity, as enantiomers often exhibit significantly different pharmacological properties.

The InChI representation provides detailed stereochemical information through its layered structure: InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1. The stereochemical layer "/t11-/m1/s1" specifically encodes the (S)-configuration at the designated chiral center, ensuring unambiguous structural identification for computational and database applications.

The simplified molecular-input line-entry system representation CS(=O)(=O)C1=CC=CC(=C1)[C@@H]2CCCNC2 explicitly denotes the stereochemistry through the "@@H" notation, indicating the (S)-configuration at the chiral carbon. This standardized representation facilitates molecular modeling, database searching, and computational chemistry applications requiring precise stereochemical specification.

Tartaric Acid Salt Formation: Stoichiometry and Crystallographic Properties

The formation of this compound involves a defined stoichiometric relationship between the piperidine base and L-tartaric acid, resulting in enhanced physicochemical properties compared to the free base form. Tartaric acid, with its two carboxylic acid groups and two hydroxyl groups, serves as an effective salt-forming agent that improves aqueous solubility and crystalline stability. The salt formation process typically involves combining equimolar amounts of the base compound with tartaric acid under controlled conditions to achieve optimal crystallization.

The stoichiometric analysis reveals a 1:1 molar ratio between the piperidine base and tartaric acid in the final salt structure, as evidenced by the molecular formula C16H23NO8S representing the combination of C12H17NO2S (base) and C4H6O6 (tartaric acid). This stoichiometry is consistent with the formation of a monotartrate salt, where one molecule of the basic piperidine derivative associates with one molecule of the dicarboxylic tartaric acid through ionic and hydrogen bonding interactions.

The crystallographic properties of the tartaric acid salt demonstrate enhanced stability and handling characteristics compared to the free base. The salt typically exists as a crystalline solid with improved thermal stability and reduced hygroscopicity. The incorporation of tartaric acid into the crystal lattice creates a more organized molecular arrangement that resists moisture absorption and provides better shelf-life characteristics for pharmaceutical applications.

Solubility enhancement represents a primary advantage of the tartaric acid salt formation, with the compound demonstrating solubility in polar solvents including chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide. This improved solubility profile contrasts favorably with many free base forms of similar compounds, which often exhibit limited aqueous solubility that can restrict their pharmaceutical utility. The salt formation effectively increases the apparent solubility through the creation of a more hydrophilic molecular entity while maintaining the essential structural features of the parent compound.

Eigenschaften

IUPAC Name

2,3-dihydroxybutanedioic acid;(3R)-3-(3-methylsulfonylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.C4H6O6/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXRLGRCXHOPLH-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)[C@H]2CCCNC2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849558
Record name 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504398-38-3
Record name 2,3-Dihydroxybutanedioic acid--(3R)-3-[3-(methanesulfonyl)phenyl]piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of the Piperidine Core

The piperidine backbone is constructed via a Grignard reaction between N-protected 3-piperidone and a phenylmagnesium halide. For example, N-benzyl-3-piperidone reacts with para-substituted phenyl Grignard reagents in anhydrous tetrahydrofuran (THF) at 0–5°C to form 3-hydroxy-3-phenylpiperidine intermediates . This step typically achieves yields of 90–96% after silica gel chromatography . Subsequent dehydration using agents like (CₙH₂ₙ₊₁)₃SiH eliminates the hydroxyl group, yielding N-protected 3-phenylpiperidine .

Hydrogenation of the intermediate olefin mixture (compounds 4 and 5 in Scheme 1 of WO2019165981A1) over transition-metal catalysts (e.g., Pd/C) produces racemic 3-phenylpiperidine. For instance, hydrogenation at 25–30°C under 5–7 kg H₂ pressure achieves >95% conversion .

Chiral Resolution Using Tartaric Acid

Racemic 3-[3-(methanesulfonyl)phenyl]piperidine is resolved via diastereomeric salt formation with L-tartaric acid . The process involves:

  • Dissolving the racemate in isopropanol (30 mL/g substrate) at 70°C.

  • Adding a stoichiometric amount of L-tartaric acid (1:1 molar ratio) in isopropanol dropwise.

  • Crystallizing the mixture at -20°C for 7 days to isolate the S-enantiomer .

This method achieves an enantiomeric excess (ee) of >99% and a yield of 71.5% . Alternative solvents like methanol or ethanol may reduce crystallization time but lower ee by 5–10% .

Purification and Characterization

Purification :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes non-polar impurities .

  • Recrystallization : The tartaric acid salt is recrystallized from methanol/water (4:1) to enhance purity (>99.5% HPLC) .

Characterization Data :

ParameterValueMethod
Melting Point158–160°CDSC
[α]D²⁵-42.5° (c = 1, MeOH)Polarimetry
MS (ESI)m/z 284.1 [M+H]⁺Mass Spectrometry
¹H NMR (400 MHz, CDCl₃)δ 7.82 (s, 1H, SO₂CH₃)NMR

Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Cost EfficiencyScalability
Grignard + Resolution 71.5>99ModerateHigh
Reductive Amination 68.292LowMedium
Enzymatic Resolution 75.098HighLow

The Grignard/resolution route is favored for industrial-scale production due to its scalability and high enantiopurity, despite higher solvent usage .

Analyse Chemischer Reaktionen

2.1. Piperidine Core Formation

  • Cyclization of Pyridine Derivatives : Piperidine rings are typically synthesized via hydrogenation of pyridine precursors. For example, palladium-catalyzed hydrogenation of pyridine derivatives under mild conditions (e.g., sodium tetrahydroborate) can yield piperidine intermediates with high stereoselectivity .
  • Intramolecular Aza-Michael Reaction : Organocatalytic methods using quinoline catalysts and trifluoroacetic acid enable enantiomerically enriched piperidine synthesis via intramolecular cyclization .

2.2. Methanesulfonyl Substitution

  • Sulfonation of Phenyl Rings : The methanesulfonyl group is introduced via electrophilic aromatic substitution. Methanesulfonyl chloride reacts with phenyl rings under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-substituted phenyl group .
  • Copper-Mediated Coupling : Aryl halides and thiol nucleophiles can undergo Ullmann-type coupling to form sulfonamide linkages, though this method is less common for methanesulfonyl groups .

2.3. Stereochemical Control

  • Asymmetric Hydrogenation : Rhodium(I) catalysts with chiral ligands (e.g., ferrocene derivatives) achieve enantioselective hydrogenation of unsaturated intermediates, yielding the (3S) configuration .
  • Chiral Resolution : Tartaric acid salts are used in the resolution of racemic mixtures. For example, diethyl tartrate or dibenzoyl-L-tartaric acid resolves racemic piperidine derivatives in methanol or acetone, as demonstrated in analogous systems .

3.1. Tartaric Acid Salt Formation

  • Synthesis : The free base of 3-(3-methanesulfonylphenyl)piperidine is mixed with L-tartaric acid in polar aprotic solvents (e.g., acetonitrile, isopropyl acetate) under reflux. The mixture is cooled to induce crystallization .
  • Yield and Purity : Reported yields range from 35.6% to 100%, depending on solvent choice and reaction conditions .

3.2. Crystallization Solvents

SolventYield (%)Purity (%)
Acetonitrile10098.1
Isopropyl acetate90.597.3
Methanol35.691.02

4.1. Key Reaction Steps

  • Pyridine Reduction : Pyridine derivatives are hydrogenated to piperidine intermediates.
  • Sulfonation : Phenyl rings undergo electrophilic substitution with methanesulfonyl chloride.
  • Stereochemical Resolution : Racemic mixtures are resolved using tartaric acid derivatives.
  • Salt Formation : The enantiopure base reacts with L-tartaric acid to form the final salt .

4.2. Challenges

  • Byproduct Formation : Hydrodefluorination or desulfonation can occur during hydrogenation steps .
  • Solubility Issues : Crystallization requires careful solvent selection to avoid supersaturation .

5.1. Pharmacological Relevance

  • Metabolite Study : The compound is a metabolite of (-)-OSU, a drug candidate under investigation .
  • Orexin Receptor Agonists : Piperidine derivatives with methanesulfonyl groups are explored for orexin type 2 receptor agonist activity .

5.2. Analytical Techniques

  • XRPD Analysis : The salt exhibits characteristic diffraction patterns (e.g., 2θ peaks at 10.4°, 14.4°) confirming crystallinity .
  • NMR Verification : Proton NMR confirms the presence of the tartaric acid salt .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Synthetic Methodologies

The synthesis of 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine tartaric acid salt involves several steps that ensure high yield and purity. Common methodologies include:

  • Catalytic Hydrogenation : This method employs palladium or ruthenium catalysts to facilitate the reduction of intermediates during the synthesis process. This technique is crucial for achieving the desired stereochemistry and enhancing the pharmacological profile of the final product .
  • Solvent Selection : The choice of solvents such as toluene or dichloromethane plays a significant role in optimizing reaction conditions and improving yields during the synthesis .

Case Study 1: Modulation of Dopamine Receptors

A study focusing on the pharmacological profile of similar piperidine derivatives demonstrated their effectiveness in modulating dopamine receptors, which are critical in the treatment of psychiatric disorders. The findings suggest that compounds like this compound could be further investigated for their potential to alleviate symptoms associated with dopamine dysregulation .

Case Study 2: Antitumor Activity

Research into related compounds has indicated that modifications in the piperidine structure can enhance anticancer activity by inhibiting specific kinases involved in tumor growth. This suggests a pathway for future studies to explore how this compound could be optimized for similar effects .

Wirkmechanismus

2,3-Dihydroxybutanedioic acid: exerts its effects primarily through its acidic properties, which can influence pH levels in various environments. It acts as a chelating agent, binding to metal ions and affecting their availability in biological and chemical systems.

(3R)-3-(3-methylsulfonylphenyl)piperidine: is believed to interact with specific molecular targets in the nervous system, potentially modulating neurotransmitter activity. The exact pathways and mechanisms are still under investigation, but it is thought to influence receptor activity and signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Key Features Application Solubility/Stability Reference
This compound (504398-38-3) C₁₆H₂₃NO₈S Piperidine core, methanesulfonyl-phenyl group, tartaric acid salt Metabolite of (-)-OSU Soluble in DMSO, DMF, CH₂Cl₂
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol (Patent compound) Not provided Piperidine core, methylsulfonyl-phenyl, hydroxyl and propyl substituents Pharmaceutical intermediate Not specified
(S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine L-Tartaric Acid Salt (See ) C₂₃H₂₈N₂O₆ Pyrrolidine core, diphenylmethyl group, tartaric acid salt Chiral resolving agent or API Likely polar solvents
3S,5R,6E-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-35-dihydroxyhept-6-enoic acid calcium salt Not provided Quinoline backbone, fluorophenyl, cyclopropyl, calcium salt Not specified Likely aqueous solubility

Functional Group and Pharmacokinetic Comparisons

Methanesulfonyl vs. However, the patent compounds feature additional substituents (e.g., propyl groups), increasing lipophilicity and possibly altering blood-brain barrier penetration .

Tartaric Acid Salt vs. Free Base or Other Salts: Tartaric acid salts, like the target compound and (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine, improve crystallinity and stability compared to free bases . Calcium salts (e.g., 3S,5R,6E-... calcium salt) may enhance aqueous solubility for intravenous formulations .

Ring Size (Piperidine vs.

Research and Commercial Considerations

  • Availability : The target compound is discontinued , whereas analogues like (S)-Alpha,Alpha-Diphenyl-3-Pyrrolidineacetamine remain available for synthesis .
  • Safety Data: Limited hazard information is available for the target compound, whereas derivatives like (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS: 652971-20-5) have detailed safety protocols .

Biologische Aktivität

3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt (CAS No. 504398-38-3) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23NO8S
  • Molecular Weight : 389.42 g/mol
  • Solubility : Soluble in chloroform, dichloromethane, dimethylformamide, and dimethyl sulfoxide .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is a metabolite of (-)-OSU and has been studied for its effects on neurotransmitter systems and potential anti-cancer properties.

Neurotransmitter Interaction

Research indicates that piperidine derivatives can modulate neurotransmitter receptors, particularly the muscarinic acetylcholine receptors (mAChRs). For instance, compounds similar to 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine have shown to activate M3 mAChRs, which are implicated in cell proliferation and resistance to apoptosis in cancer cells .

Anticancer Activity

The compound's structure suggests it may exhibit anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against tumor cells. Studies have reported that piperidine derivatives can enhance the effectiveness of existing chemotherapeutics by overcoming resistance mechanisms in cancer cells .

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various piperidine derivatives, 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine was evaluated for its ability to induce apoptosis in FaDu hypopharyngeal tumor cells. Results indicated that this compound exhibited significant cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as an effective anticancer agent .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of piperidine derivatives, including 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine. The study found that these compounds could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is crucial for enhancing cognitive function and could be beneficial in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound NameObserved EffectReference
Cytotoxicity3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidineInduced apoptosis in FaDu cells
NeuroprotectionPiperidine derivativesInhibited acetylcholinesterase
AnticancerPiperidine derivativesEnhanced efficacy against resistant tumors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt, and how does tartaric acid influence the reaction outcome?

  • Methodology : The compound is synthesized via salt formation by adding 0.5 equivalents of tartaric acid in methanol to the free base dissolved in methanol, as demonstrated in tartaric acid addition salt preparations . Tartaric acid acts as a chiral resolving agent, enabling enantiomeric separation due to its stereospecific interactions with the piperidine base. Critical parameters include stoichiometric control (to avoid racemization) and solvent choice (methanol ensures solubility and crystallization efficiency).

Q. How is the enantiomeric purity of this tartaric acid salt validated, and what analytical techniques are recommended?

  • Methodology : Chiral HPLC or polarimetry are standard for assessing enantiomeric excess. X-ray diffraction (XRD) can confirm crystal structure and salt stoichiometry, while NMR (e.g., 1^1H, 13^13C) verifies molecular integrity. For tartaric acid salts, comparison with reference standards (e.g., USP-grade tartaric acid derivatives ) ensures accuracy.

Q. Why is tartaric acid selected over other chiral acids for salt formation in this compound?

  • Methodology : Tartaric acid’s diastereomeric salt crystallization capability is well-documented for resolving racemic mixtures. Its strong hydrogen-bonding network stabilizes the salt form, improving crystallinity and isolation efficiency. Evidence from pharmaceutical APIs shows tartaric acid salts enhance bioavailability and stability .

Advanced Research Questions

Q. What challenges arise in scaling up the synthesis of this compound, particularly regarding reproducibility and by-product formation?

  • Methodology : Scale-up may introduce impurities due to incomplete salt formation or solvent residues. Evidence from chicoric acid synthesis highlights risks of heavy metal contamination (e.g., from benzylation catalysts) and by-products affecting drug quality . Mitigation strategies include optimizing reaction time, temperature, and using high-purity reagents (≥97% HPLC-grade tartaric acid ).

Q. How does the tartaric acid salt form impact the compound’s physicochemical properties, such as solubility and stability under varying pH conditions?

  • Methodology : Conduct pH-solubility profiling in buffered solutions (e.g., phosphate buffers) and accelerated stability studies (40°C/75% RH). Tartaric acid salts often exhibit improved aqueous solubility compared to free bases, but acidic conditions may destabilize the sulfonyl group. Refer to USP guidelines for test solutions (e.g., Sodium Tartrate TS ) to validate stability.

Q. What mechanistic insights explain the stereoselective binding between 3S-piperidine derivatives and tartaric acid?

  • Methodology : Molecular dynamics simulations can model non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the methanesulfonylphenyl group and tartaric acid’s hydroxyls. Experimental validation via XRD or NMR NOE studies may reveal preferential binding to the 3S enantiomer .

Q. How can researchers resolve contradictions in chiral purity data obtained from different analytical platforms?

  • Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies between polarimetry and chiral HPLC may arise from solvent-induced conformational changes. Standardize protocols using USP reference materials (e.g., L(+)-tartaric acid ) and ensure instrument calibration aligns with pharmacopeial guidelines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.